molecular formula C16H13BrO B14226418 2-(2-Bromophenyl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 823787-24-2

2-(2-Bromophenyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B14226418
CAS No.: 823787-24-2
M. Wt: 301.18 g/mol
InChI Key: DGNMSYSFQPCXFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromophenyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a unique structure that includes a bromophenyl group attached to a dihydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination of a suitable precursor followed by cyclization. One common method involves the use of diethyl dibromomalonate as a brominating agent, which is reacted with substituted cyclohexanones at elevated temperatures . The reaction conditions often include heating the reactants to around 100°C to facilitate the bromination and subsequent cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-3,4-dihydronaphthalen-1(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Bromophenyl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Bromophenyl)-3,4-dihydronaphthalen-1(2H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl group can participate in halogen bonding, while the dihydronaphthalenone core can engage in hydrophobic interactions. These interactions can modulate the activity of biological targets and influence various pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromophenyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its combination of a bromophenyl group and a dihydronaphthalenone core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

823787-24-2

Molecular Formula

C16H13BrO

Molecular Weight

301.18 g/mol

IUPAC Name

2-(2-bromophenyl)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C16H13BrO/c17-15-8-4-3-7-13(15)14-10-9-11-5-1-2-6-12(11)16(14)18/h1-8,14H,9-10H2

InChI Key

DGNMSYSFQPCXFR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1C3=CC=CC=C3Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.